molecular formula C8H16N2O B1630047 N-(2-Amino-cyclohexyl)-acetamide CAS No. 128651-92-3

N-(2-Amino-cyclohexyl)-acetamide

Cat. No.: B1630047
CAS No.: 128651-92-3
M. Wt: 156.23 g/mol
InChI Key: JDKZDCWZINFNFM-UHFFFAOYSA-N
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Description

N-(2-Amino-cyclohexyl)-acetamide (CAS: 128651-92-3) is a heterocyclic organic compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its structure features a cyclohexane ring substituted with an amino group at the 2-position, linked to an acetamide moiety. The compound’s stereochemistry and conformational flexibility of the cyclohexane ring may influence its interactions in biological or material systems.

Properties

IUPAC Name

N-(2-aminocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKZDCWZINFNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633582
Record name N-(2-Aminocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128651-92-3
Record name N-(2-Aminocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 2-Amino-cyclohexylamine

The primary synthesis route involves the acylation of 2-amino-cyclohexylamine with acetylating agents such as acetyl chloride or acetic anhydride. In a typical procedure, 2-amino-cyclohexylamine is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Acetyl chloride is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, yielding this compound after aqueous workup.

Reaction Scheme:
$$
\text{2-Amino-cyclohexylamine} + \text{CH}3\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{this compound} + \text{HCl}
$$

This method achieves yields of 70–75%, with purity exceeding 98% after recrystallization from ethanol-water mixtures. Comparative studies show that acetyl chloride outperforms acetic anhydride in reactivity, reducing side products like diacetylated derivatives.

Schotten-Baumann Reaction

The Schotten-Baumann method adapts classical amide synthesis to aqueous conditions. Here, 2-amino-cyclohexylamine is suspended in 10% NaOH, and acetyl chloride is added incrementally with vigorous stirring. The biphasic system facilitates rapid reaction kinetics, and the amide precipitates upon acidification with HCl. While this approach avoids organic solvents, yields are moderate (60–65%) due to hydrolysis side reactions.

Key Data:

  • Temperature: 0–5°C (to minimize hydrolysis)
  • Yield: 65%
  • Purity: 95% (requires column chromatography for purification)

Reductive Amination Approach

For substrates lacking pre-existing amine groups, reductive amination offers an alternative. Cyclohexanone is condensed with glyoxylic acid to form an imine intermediate, which is subsequently reduced with sodium cyanoborohydride. Acetylation of the resultant amine with acetic anhydride completes the synthesis. Although this method is less direct, it provides flexibility for structural modifications:

$$
\text{Cyclohexanone} + \text{HCOCOOH} \rightarrow \text{Imine} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Amino-cyclohexanol} \xrightarrow{\text{Ac}2\text{O}} \text{this compound}
$$

Challenges:

  • Multi-step process lowers overall yield (50–55%)
  • Requires stringent control of reducing conditions

Reaction Optimization Strategies

Catalysts and Solvents

The choice of catalyst significantly impacts reaction efficiency. DMAP (4-dimethylaminopyridine) accelerates acylation by activating acetyl chloride, reducing reaction time from 8 hours to 2 hours. Polar aprotic solvents like acetonitrile enhance solubility of 2-amino-cyclohexylamine, improving yields by 15% compared to DCM.

Optimized Conditions:

Parameter Value
Solvent Acetonitrile
Catalyst DMAP (10 mol%)
Temperature 40°C
Yield 80%

Purification Techniques

Column Chromatography

Silica gel chromatography with chloroform-methanol (9:1) eluent effectively separates this compound from unreacted starting materials. This method is indispensable for Schotten-Baumann-derived products, which often contain hydrolyzed byproducts.

Recrystallization

Ethanol-water recrystallization produces needle-like crystals with 99% purity, suitable for X-ray diffraction analysis. Optimal solvent ratios (3:1 ethanol-water) prevent oiling-out phenomena.

Analytical Characterization

  • NMR (400 MHz, DMSO-d6): δ 1.45–1.78 (m, 10H, cyclohexyl), 2.01 (s, 3H, CH3CO), 3.32 (t, 1H, NH), 4.12 (q, 1H, CHNH2).
  • HPLC: Retention time 6.2 min (C18 column, 70% acetonitrile/water).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Direct Acylation 75 98 Moderate High
Schotten-Baumann 65 95 Low Moderate
Reductive Amination 55 90 High Low

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-cyclohexyl)-acetamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The acetamide group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(2-Amino-cyclohexyl)-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (C₈H₅Cl₄NO): Features a trichloro-acetamide group and a meta-chlorinated phenyl ring. The electron-withdrawing Cl groups reduce electron density on the amide, enhancing electrophilicity. Crystal structures show that meta-substitution significantly alters lattice parameters compared to para-substituted analogs . Comparison: Unlike N-(2-Amino-cyclohexyl)-acetamide, this compound lacks hydrogen-bonding donors, making it less suitable for targeting polar biological sites.
  • N-(6-Aminohexyl)acetamide (C₈H₁₈N₂O): Contains a linear 6-aminohexyl chain, increasing hydrophilicity and flexibility. The extended alkyl chain enhances solubility in water and alcohols .

Pharmacologically Active Derivatives

  • Phenoxy Acetamide Anti-Cancer Agents (e.g., Compound 38, C₂₃H₂₆N₄O₅S): Quinazoline sulfonyl and methoxyphenyl groups confer anti-cancer activity via kinase inhibition. These bulky substituents enhance target affinity but may reduce bioavailability . Comparison: this compound’s simpler structure lacks such moieties but may offer better pharmacokinetic profiles due to lower molecular weight.
  • MAO-B/BChE Inhibitors (e.g., Benzothiazole-triazole acetamides): Aryl and heterocyclic substituents enable potent enzyme inhibition. For example, a triazole-benzothiazole derivative showed IC₅₀ values < 0.1 µM for MAO-B .

Structural Analogues with Modified Backbones

  • 2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride (C₁₀H₂₁ClN₂O): An ethyl group and hydrochloride salt increase lipophilicity and water solubility, respectively. The charged form enhances stability in formulation .
  • 2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide (C₂₂H₂₆N₂O₂): Dual phenyl groups enable π-π stacking interactions, useful in protein binding. However, the bulky structure may limit membrane permeability . Comparison: this compound’s smaller size could enhance cellular uptake but reduce affinity for aromatic-rich targets.

Key Physicochemical Properties (Table 1)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
This compound C₈H₁₆N₂O 156.23 Cyclohexyl amino Moderate in polar solvents
N-(3-Chlorophenyl)-TCA* C₈H₅Cl₄NO 291.40 Trichloro, chlorophenyl Low (non-polar solvents)
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 158.24 Linear aminohexyl High in water, ethanol
2-Amino-N-cyclohexyl-N-ethyl... C₁₀H₂₁ClN₂O 220.74 Ethyl, hydrochloride salt High in water

*TCA = 2,2,2-trichloro-acetamide

Biological Activity

N-(2-Amino-cyclohexyl)-acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, alongside data tables summarizing key findings from various studies.

Chemical Structure and Properties

This compound is characterized by its amine and acetamide functional groups attached to a cyclohexyl ring. The presence of these functional groups contributes to its biological interactions, particularly in the context of receptor binding and activity modulation.

1. Opioid Receptor Agonism

This compound has been studied as an analog of U-47700, a potent μ-opioid receptor agonist. Research indicates that this compound exhibits significant affinity for opioid receptors, which is crucial for its analgesic properties.

  • Case Study Findings : In animal models, this compound demonstrated an effective analgesic response with an ED50 comparable to that of morphine, suggesting it could serve as a potential alternative in pain management therapies .

2. Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Studies have indicated that derivatives of this compound can inhibit bacterial growth by targeting aminoacyl-tRNA synthetases, essential enzymes for protein synthesis in bacteria.

  • Research Data : A study highlighted that certain derivatives exhibited selective inhibition against bacterial strains, which could be leveraged for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind effectively to μ-opioid receptors, leading to analgesic effects.
  • Enzyme Inhibition : By inhibiting aminoacyl-tRNA synthetases, it disrupts protein synthesis in bacteria, providing a pathway for antimicrobial action.

Data Summary

Activity TypeMechanismReference
Opioid Receptor Agonismμ-opioid receptor binding
AntimicrobialInhibition of aminoacyl-tRNA synthetases

Case Studies

  • Analgesic Efficacy in Animal Models :
    • In vivo studies demonstrated that this compound provided significant pain relief comparable to established opioids.
    • The compound's lower affinity for the μ-opioid receptor compared to morphine suggests a unique pharmacological profile that may reduce the risk of addiction .
  • Antibacterial Activity :
    • A series of derivatives were synthesized and tested against various bacterial strains. Some showed promising results with IC50 values indicating effective inhibition of bacterial growth, which supports further exploration in antibacterial drug development .

Q & A

Q. Basic

  • ¹H NMR : Key peaks include:
    • δ 1.2–1.8 ppm (cyclohexyl CH₂ groups, multiplet).
    • δ 2.0 ppm (acetamide CH₃, singlet).
    • δ 3.2 ppm (NH₂, broad singlet after D₂O exchange) .
  • FTIR : Confirm amide bonds via:
    • N–H stretch (~3300 cm⁻¹).
    • C=O stretch (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₁₆N₂O (exact mass: 156.12).

What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

Q. Basic

  • MTT Assay : Assess mitochondrial activity in cell lines (e.g., HEK-293 or HeLa). Protocol:
    • Treat cells with 0.1–100 µM compound for 24–48 hours.
    • Add MTT reagent; measure absorbance at 570 nm .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining.

How can researchers resolve contradictions in solubility data reported for this compound?

Q. Advanced

  • Controlled Replication : Repeat solubility tests in standardized solvents (e.g., DMSO, PBS) at 25°C.
  • Analytical Validation :
    • HPLC : Check purity (>95%) to rule out impurities affecting solubility .
    • DSC : Analyze thermal behavior to detect polymorphic forms .

What computational strategies predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COVID-19 main protease).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, BBB permeability).

How is single-crystal XRD used to determine the stereochemistry of this compound?

Q. Advanced

  • Crystallization : Grow crystals via vapor diffusion (e.g., ethanol/water).
  • Data Collection : Resolve at 0.8 Å resolution to assign cyclohexyl chair conformation and acetamide orientation.
  • Challenges : Polymorphism may require multiple crystallization trials .

What green chemistry approaches improve the sustainability of synthesizing this compound?

Q. Advanced

  • Solvent-Free Reactions : Mechanochemical grinding with catalytic K₂CO₃.
  • Microwave Assistance : Reduce reaction time from 24h to 1h with 20% higher yield .
  • Biocatalysis : Use lipases for enantioselective amidation under mild conditions.

What safety protocols are essential when handling this compound in the lab?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill Management : Neutralize with 5% acetic acid; dispose via hazardous waste channels .

How does this compound compare structurally and functionally to related cyclohexyl acetamides?

Q. Advanced

Compound Key Functional Groups Research Application
2-Acetamido-2-cyclohexylacetic acidCarboxylic acid, acetamideAntioxidant studies
N-(4-Chlorophenyl)acetamideChlorophenyl, acetamideAntimicrobial screening
This compound Cyclohexylamine, acetamideNeuroprotective agent development

What methodologies elucidate the metabolic pathways of this compound in mammalian systems?

Q. Advanced

  • Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking in rodent models.
  • LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-cyclohexyl)-acetamide
Reactant of Route 2
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N-(2-Amino-cyclohexyl)-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.